molecular formula C19H22ClNO2 B11943529 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine CAS No. 853312-29-5

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine

Cat. No.: B11943529
CAS No.: 853312-29-5
M. Wt: 331.8 g/mol
InChI Key: UGTKXERFWCSHEX-UHFFFAOYSA-N
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Description

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenyl and a 2-furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine typically involves multiple steps. One common method starts with the preparation of 4-chlorophenyl-2-furyl ketone, which is then reacted with 2-methylpiperidine under specific conditions to form the final product. The reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-2-methylpiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a 4-chlorophenyl and a 2-furyl group makes it a versatile compound for various applications.

Conclusion

This compound is a compound of significant interest in multiple scientific fields. Its unique structure and reactivity make it a valuable subject for research and industrial applications. Further studies are needed to fully explore its potential and develop new uses for this intriguing compound.

Properties

CAS No.

853312-29-5

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-1-(2-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C19H22ClNO2/c1-14-4-2-3-13-21(14)19(22)12-10-17-9-11-18(23-17)15-5-7-16(20)8-6-15/h5-9,11,14H,2-4,10,12-13H2,1H3

InChI Key

UGTKXERFWCSHEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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